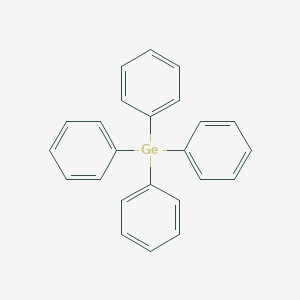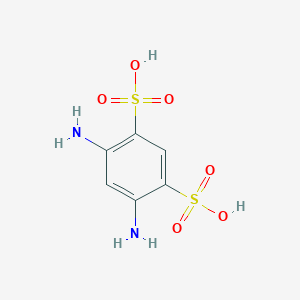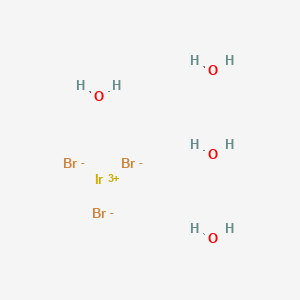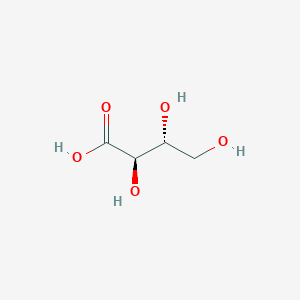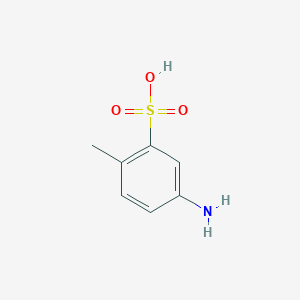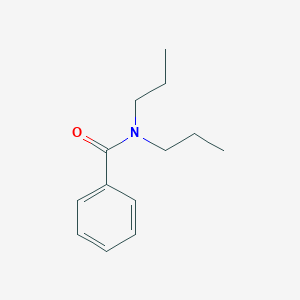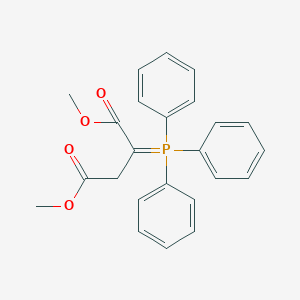
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester, commonly known as dimethyl fumarate (DMF), is an organic compound used in various fields of scientific research. DMF is a white crystalline powder that is soluble in water and has a fruity odor. It is commonly used in the synthesis of polymers, as a flavoring agent, and as a pharmaceutical intermediate. In recent years, DMF has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester's mechanism of action is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
生化和生理效应
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have a variety of biochemical and physiological effects. In addition to its immunomodulatory effects, Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have antioxidant and anti-inflammatory effects. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
实验室实验的优点和局限性
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester is also readily available and relatively inexpensive. However, Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has some limitations. It is highly reactive and can react with a variety of compounds, which can make it difficult to work with in some experiments. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester is also toxic and must be handled with care.
未来方向
There are several future directions for research on Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. One area of interest is the development of new therapeutic applications for Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has shown promise in the treatment of various diseases, and further research is needed to fully understand its potential. Another area of interest is the development of new synthesis methods for Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. Current methods are relatively inefficient, and there is a need for more sustainable and cost-effective methods. Finally, there is a need for further research on the mechanism of action of Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. While some progress has been made in understanding its effects, much remains unknown.
合成方法
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester can be synthesized through various methods, including the reaction of fumaric acid with methanol in the presence of a catalyst, or through the esterification of fumaric acid with methanol in the presence of a dehydrating agent. The latter method is commonly used in industrial production.
科学研究应用
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have immunomodulatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes it a promising therapeutic agent for autoimmune diseases.
属性
CAS 编号 |
1104-78-5 |
|---|---|
产品名称 |
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester |
分子式 |
C24H23O4P |
分子量 |
406.4 g/mol |
IUPAC 名称 |
dimethyl 2-(triphenyl-λ5-phosphanylidene)butanedioate |
InChI |
InChI=1S/C24H23O4P/c1-27-23(25)18-22(24(26)28-2)29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3 |
InChI 键 |
QPWAALDFLDDMIK-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
规范 SMILES |
COC(=O)CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



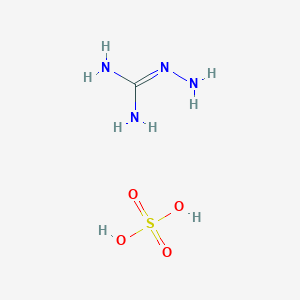
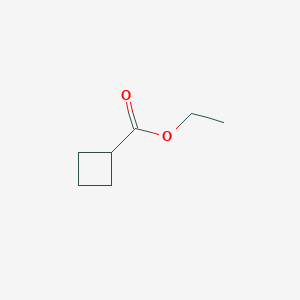
![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
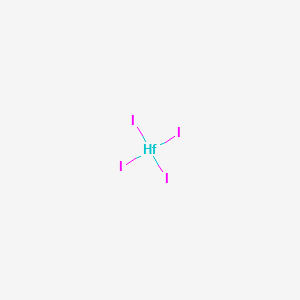
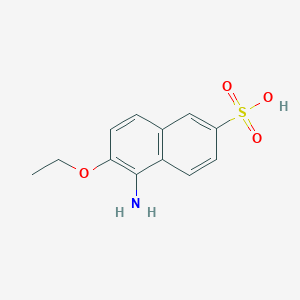
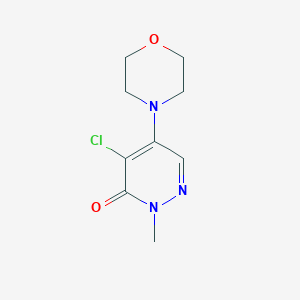
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)
